

α,α' -dichloro-o-xylene chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1,2-Bis(chloromethyl)benzene

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An In-depth Technical Guide to α,α' -Dichloro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α,α' -dichloro-o-xylene, a versatile chemical intermediate. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and toxicological profile. Furthermore, it outlines a representative synthetic protocol and discusses its potential biological interactions, offering valuable insights for professionals in research and development.

Chemical Structure and IUPAC Name

α,α' -Dichloro-o-xylene, a di-substituted aromatic compound, possesses a benzene ring with two chloromethyl groups attached to adjacent carbon atoms (positions 1 and 2).

The IUPAC name for this compound is **1,2-bis(chloromethyl)benzene**.^{[1][2][3]} Its chemical formula is $C_8H_8Cl_2$.^{[3][4]}

Physicochemical and Toxicological Data

A summary of key quantitative data for **1,2-bis(chloromethyl)benzene** is presented in the tables below, providing a ready reference for its physical characteristics and toxicological profile.

Table 1: Physicochemical Properties of **1,2-bis(chloromethyl)benzene**

Property	Value	Reference
Molecular Formula	C ₈ H ₈ Cl ₂	[3][4]
Molecular Weight	175.06 g/mol	[4]
CAS Number	612-12-4	[5][6]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	51-55 °C	[4]
Boiling Point	239-241 °C	[4]
Solubility	Soluble in methanol, limited water solubility (undergoes hydrolysis)	[4]

Table 2: Spectral Data References for **1,2-bis(chloromethyl)benzene**

Spectral Data	Reference
¹ H NMR	[1]
Mass Spectrometry (MS)	[2]
Infrared (IR) Spectroscopy	[5]

Table 3: Toxicological Data for **1,2-bis(chloromethyl)benzene**

Endpoint	Value	Species	Route	Reference
LD ₅₀	320 mg/kg	Mouse	Intravenous	[7]
Hazard Classification	Harmful if swallowed, causes severe skin burns and eye damage, potential mutagen.	[4]		

Experimental Protocols

Representative Synthesis of 1,2-bis(chloromethyl)benzene via Photochlorination

This protocol is a representative method for the synthesis of **1,2-bis(chloromethyl)benzene**, adapted from general procedures for the side-chain chlorination of alkylbenzenes.

Materials:

- o-xylene
- Chlorine gas (Cl₂)
- Inert solvent (e.g., carbon tetrachloride)
- UV light source (e.g., mercury lamp)
- Reaction vessel equipped with a gas inlet, condenser, and stirrer

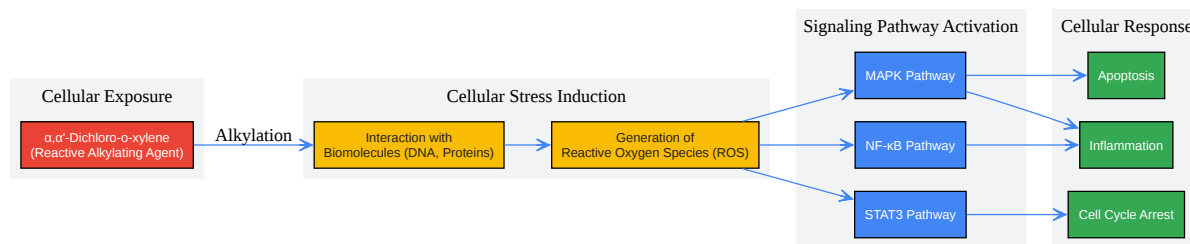
Procedure:

- In a suitable reaction vessel, dissolve o-xylene in an inert solvent.
- Initiate stirring and begin to bubble chlorine gas through the solution.

- Concurrently, irradiate the reaction mixture with a UV light source to initiate the free-radical chain reaction.
- Monitor the reaction progress by gas chromatography (GC) to follow the conversion of o-xylene and the formation of mono- and di-chlorinated products.
- Upon completion of the reaction, cease the chlorine gas flow and turn off the UV lamp.
- Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.
- The crude product can be purified by recrystallization or distillation under reduced pressure.

Potential Biological Interactions and Signaling Pathways

As an alkylating agent, **1,2-bis(chloromethyl)benzene** has the potential to react with nucleophilic biomolecules, including DNA, which can lead to mutagenic effects.[4] While specific signaling pathways for this compound are not extensively documented, its reactivity suggests it could induce cellular stress responses. A logical workflow illustrating a potential cellular response to a reactive aromatic compound is depicted below.



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Potential cellular response to a reactive aromatic compound.

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